molecular formula C6H12N4 B1489400 N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1690855-35-6

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No. B1489400
CAS RN: 1690855-35-6
M. Wt: 140.19 g/mol
InChI Key: UBMVEIKIZGKSLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine” are not available, amines can generally be synthesized through various methods. For instance, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are commonly used .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can react with different compounds containing carbonyl groups to introduce an azomethine group .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine and related pyrazole derivatives have been extensively studied for their synthesis and characterization. Titi et al. (2020) explored the synthesis of pyrazole derivatives including their structural analysis using various spectroscopic methods and X-ray crystallography. They also investigated the biological activity against breast cancer and microbes (Titi et al., 2020).

Domino Reactions in Organic Synthesis

The compound has been used in organic synthesis, particularly in domino reactions. Gunasekaran et al. (2014) described the use of pyrazolo derivatives in l-Proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014).

Combinatorial Chemistry

In combinatorial chemistry, N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine has been utilized in the preparation of polymer-supported quenching reagents for parallel purification of compounds. This methodology aids in the rapid purification of reaction products, particularly in solution-phase syntheses (R. J. C. and J. C. Hodges, 1997).

Dye Synthesis

The compound has applications in dye synthesis. Karcı and Karcı (2008) conducted a study on the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, which included similar pyrazole compounds (Karcı & Karcı, 2008).

Energetic Materials

Research on N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine also extends to the field of energetic materials. Zhao et al. (2014) investigated the amination of nitroazoles, including pyrazole derivatives, to study their structural and energetic properties, which are crucial for the design of next-generation energetic materials (Zhao et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. For example, N-(2-Aminoethyl)-1-aziridineethanamine is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

Safety data sheets provide information about the hazards of a compound and the necessary safety precautions. For example, N-(2-Aminoethyl)acetamide can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of a compound depend on its potential applications. For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has been used to improve the adhesion of epoxy primer and silicone antifouling coating .

properties

IUPAC Name

N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-10-5-2-6(9-10)8-4-3-7/h2,5H,3-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMVEIKIZGKSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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